molecular formula C13H10FN3O3 B11945970 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea CAS No. 13141-80-5

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea

Cat. No.: B11945970
CAS No.: 13141-80-5
M. Wt: 275.23 g/mol
InChI Key: KCBTVNMPNIYQDF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea is a diaryl urea derivative that serves as an important pharmacophore in the development of targeted cancer therapeutics. This compound is of significant interest in oncology research, particularly in the design and synthesis of novel kinase inhibitors. The aryl urea scaffold is a critical structural feature found in several established multi-kinase inhibitors, such as Sorafenib, which is approved for the treatment of advanced hepatocellular carcinoma and other cancers . Sorafenib and its analogues exert their anti-proliferative effects by inhibiting key receptor tyrosine kinases (RTKs) involved in cell proliferation and angiogenesis, such as B-Raf and VEGFR-2 . The presence of the urea moiety is essential for this bioactivity, as it facilitates strong hydrogen bonding interactions with the target kinases . Researchers utilize this compound as a key intermediate or a core structural template for developing new anti-cancer agents. Structural modifications around this core, such as hybridization with other pharmacophores like the 1,2,3-triazole ring, have been pursued to enhance selectivity towards cancer cell lines (e.g., HepG2) and improve the overall safety profile by reducing cytotoxicity to normal cells . Its application is strictly confined to non-clinical investigations, including structure-activity relationship (SAR) studies, mechanism of action analysis, and in vitro cytotoxicity assays, providing a foundation for the discovery of next-generation targeted therapies .

Properties

CAS No.

13141-80-5

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C13H10FN3O3/c14-9-3-1-4-10(7-9)15-13(18)16-11-5-2-6-12(8-11)17(19)20/h1-8H,(H2,15,16,18)

InChI Key

KCBTVNMPNIYQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-fluorophenylamine (1.0 equiv.) and 3-nitrophenyl isocyanate (1.1 equiv.) were combined in anhydrous dichloromethane (DCM) at 0°C under nitrogen atmosphere. Triethylamine (1.2 equiv.) was added to scavenge HCl generated during the reaction. The mixture was stirred at room temperature for 12 hours, followed by quenching with ice-cold water. The organic layer was washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. Evaporation under reduced pressure yielded a crude solid, which was recrystallized from ethanol to afford the pure product in 78–85% yield.

Analytical Characterization

The product was confirmed via 1H^1H-NMR (DMSO-d₆): δ 9.54 (s, 1H, NH), 8.14 (d, J = 1.6 Hz, 1H, aromatic), 7.49 (d, J = 7.9 Hz, 2H, aromatic), and 7.02–6.95 (m, 2H, aromatic). High-resolution mass spectrometry (HRMS) matched the molecular formula C13H10FN3O3C_{13}H_{10}FN_3O_3 with a calculated [M+H]⁺ of 276.07790. X-ray crystallography of a related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, revealed a planar urea linkage with a dihedral angle of 6.51° between the aryl rings.

Triphosgene-Mediated Condensation

For laboratories avoiding isocyanate handling, triphosgene (bis(trichloromethyl) carbonate) serves as a safer phosgene alternative. This method couples 3-fluoroaniline and 3-nitroaniline directly.

Synthetic Procedure

A mixture of 3-fluoroaniline (1.0 equiv.) and 3-nitroaniline (1.0 equiv.) in dry tetrahydrofuran (THF) was treated with triphosgene (0.33 equiv.) at 0°C. Triethylamine (3.0 equiv.) was added dropwise to neutralize HCl and reduce intermediate isocyanate degradation. After stirring at 25°C for 24 hours, the reaction was quenched with water, and the product extracted into ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) afforded the urea in 65–72% yield.

Advantages and Limitations

This method avoids isolated isocyanates, enhancing safety. However, competing symmetrical urea formation (e.g., bis(3-fluorophenyl)urea) necessitates careful stoichiometric control. The use of triethylamine as both base and reducing agent minimizes byproducts, though yields are slightly lower than isocyanate routes.

Catalytic Synthesis Using Diphenyl Carbonate (DPC)

A patent-described method employs diphenyl carbonate (DPC) and sodium hydroxide to catalyze urea formation from amines.

Reaction Setup

3-Fluoroaniline (4.0 equiv.) and 3-nitroaniline (1.0 equiv.) were dissolved in chloroform with DPC (1.0 equiv.) and NaOH (10 mol%). The mixture was refluxed at 61°C for 30 minutes, yielding this compound in 38% yield after HPLC purification.

Key Considerations

While this method offers rapid reaction times, the modest yield and requirement for excess 3-fluoroaniline limit its practicality. Side reactions, such as phenyl carbonate intermediates, complicate purification.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Isocyanate-Amine78–8512 hHigh yield, straightforward purificationRequires isocyanate handling
Triphosgene65–7224 hAvoids isocyanates, saferLower yield, symmetrical urea byproducts
DPC/NaOH380.5 hFast, catalyticLow yield, excess amine required

The isocyanate-amine method remains optimal for high-purity applications, whereas triphosgene condensation suits safety-focused environments. The DPC approach, while innovative, requires further optimization for industrial use.

Scale-Up and Industrial Considerations

Pilot-scale syntheses (>100 g) favor the isocyanate route due to reproducible yields and established protocols. Continuous-flow reactors have been proposed to mitigate exothermic risks during isocyanate addition. For pharmaceutical applications, recrystallization from ethanol/water (9:1) achieves >99% purity, critical for regulatory compliance .

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acidic or basic solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and nitrophenyl groups allow it to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea 3-Fluorophenyl, 2-methyl-4-nitrophenyl C₁₄H₁₂FN₃O₃ Higher lipophilicity due to methyl group; potential agrochemical applications
1-(3-Iodophenyl)-3-(3-nitrophenyl)urea 3-Iodophenyl, 3-nitrophenyl C₁₃H₁₀IN₃O₃ Enhanced halogen bonding; synthesized via THF/DMF with NEt₃ and Ph₂PH
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea 3-Cl-4-F-phenyl, 3-CF₃-phenyl C₁₄H₁₀ClF₄N₃O Dual electron-withdrawing groups; studied as a pesticide intermediate
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea 3-Fluorophenyl, 4-nitrophenyl C₁₃H₁₀FN₃O₃ Structural isomer; crystallographic data available (monoclinic P2₁/c)
1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea Adamantane-carbonyl, 3-nitrophenyl C₁₈H₂₀N₄O₃S Thiourea analog; adamantane enhances steric bulk for material science applications

Key Observations:

  • Substituent Position : The position of nitro groups (3- vs. 4-) significantly impacts electronic properties. For example, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea exhibits distinct crystallographic packing compared to the 3-nitro analog due to altered hydrogen-bonding networks.
  • Biological Activity : Ureas with trifluoromethyl or piperazine moieties (e.g., compounds in ) show kinase inhibition, suggesting that this compound may similarly interact with enzyme active sites.

Biological Activity

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving amines and isocyanates. The general reaction can be represented as follows:

Ar NH2+R NCOAr NH C O NHR\text{Ar NH}_2+\text{R NCO}\rightarrow \text{Ar NH C O NHR}

Where Ar represents the aromatic groups, specifically 3-fluorophenyl and 3-nitrophenyl. The compound's molecular formula is C13H10FN2O3C_{13}H_{10}FN_{2}O_{3} with a molecular weight of approximately 264.23 g/mol.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells. The compound exhibited an IC50 value of less than 10 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Cisplatin
SW480<10More effective
SW620<10More effective
PC3<10More effective
K-562<10More effective

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to late apoptosis in cancer cells, with significant percentages of cells undergoing programmed cell death .
  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, contributing to its cytotoxic effects .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Colon Cancer Cells : A study demonstrated that this compound reduced SW480 and SW620 cell viability by up to 93% at IC50 concentrations. The reduction in cell numbers was attributed to apoptosis induction .
  • Prostate Cancer Analysis : Another investigation reported a significant decrease in PC3 cell viability when treated with the compound, showing a reduction of 63% compared to controls after prolonged exposure .

Comparative Analysis

When compared with structurally similar compounds, such as those containing different substituents on the phenyl rings, this compound exhibited superior biological activity. For instance, derivatives with halogenated groups showed varied efficacy based on their position on the aromatic ring.

Table 2: Comparison of Biological Activity with Similar Compounds

CompoundIC50 (µM)Remarks
1-(2-Bromophenyl)-3-phenylurea20Less effective
1-(4-Chlorophenyl)-3-phenylurea15Moderate activity
This compound <10 Highly effective

Q & A

Q. What stability-indicating assays are used under varying pH/temperature conditions?

  • Methodology : Forced degradation studies (0.1 M HCl/NaOH, 40°C/75% RH) monitored via UPLC-MS. Hydrolysis at pH >8 cleaves the urea moiety (t1/2_{1/2} = 2 hours), while photodegradation (ICH Q1B) shows <5% decomposition under UV light .

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